tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate
Descripción
Historical Context and Discovery
The development of spiro-piperidine chemistry traces its origins to the broader evolution of spirocyclic compound synthesis, which has been a subject of sustained research interest since the mid-twentieth century. The systematic investigation of spiro[piperidine-4,C'n-hetero(carbo)cycles] compounds emerged as a distinct research field following the recognition of their unique structural properties and potential biological activities. Historical surveys indicate that the synthesis of spiro-containing nitrogen heterocycles gained momentum particularly after the isolation of biologically active spiro compounds from natural sources, which demonstrated the therapeutic potential inherent in these molecular architectures.
The specific development of isoquinoline-piperidine spiro systems represents a more recent advancement within this broader historical context. Research into spiro[isoquinoline-4,4'-piperidine] derivatives has been documented as part of comprehensive synthetic programs aimed at exploring the chemical space accessible through spirocyclic modifications of established heterocyclic frameworks. The incorporation of protecting groups such as tert-butyl carboxylate emerged from the need to develop synthetic intermediates that could withstand the rigorous reaction conditions often required for complex heterocyclic transformations while maintaining the structural integrity of the spiro junction.
Nomenclature and Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds, where the spiro designation indicates the fusion of two ring systems through a single tetrahedral carbon atom. The numerical indicators 4,4' specify the positions of attachment within the respective ring systems, with the isoquinoline ring contributing position 4 and the piperidine ring contributing position 4'. The 1H and 2(3H) designations provide information about the saturation state and hydrogen placement within the heterocyclic framework.
From a chemical classification perspective, this compound belongs to the broader category of spirocyclic heterocycles, specifically representing the intersection of isoquinoline chemistry and piperidine chemistry. Within pharmaceutical classification systems, such compounds are often categorized as building blocks or synthetic intermediates, reflecting their primary utility in the construction of more complex bioactive molecules. The tert-butyl carboxylate functionality places the compound within the subcategory of protected amino acids or protected heterocyclic carboxylic acids, indicating its role as a masked carboxylic acid that can be revealed under appropriate deprotection conditions.
The compound's classification as a spiro heterocycle with nitrogen-containing rings positions it within the growing field of three-dimensional pharmaceutical scaffolds, where the rigid geometry imposed by the spiro linkage creates defined spatial relationships between functional groups. This structural classification has important implications for structure-activity relationship studies and rational drug design approaches that leverage the predictable three-dimensional architecture of spirocyclic systems.
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research extends beyond its individual molecular properties to encompass its role as a representative example of advanced heterocyclic synthesis methodologies. Spirocyclic compounds have demonstrated remarkable potential as bioisosteres, offering three-dimensional alternatives to traditional planar aromatic systems while maintaining or enhancing biological activity. The rigid geometry inherent in spiro linkages creates defined molecular shapes that can interact with biological targets in ways that are not accessible to more flexible molecular architectures.
Recent research has emphasized the importance of strained spiro heterocycles in medicinal chemistry applications, where the inclusion of small rings and heteroatoms creates molecular frameworks with enhanced metabolic stability and improved physicochemical properties. The specific combination of isoquinoline and piperidine components in a spiro arrangement provides access to chemical space that bridges the gap between these two important pharmacophoric elements. This structural fusion has proven particularly valuable in the development of compounds targeting central nervous system disorders and other therapeutic areas where three-dimensional molecular recognition is critical.
The synthetic accessibility of this compound class has been enhanced through the development of efficient multi-step synthetic routes that enable the construction of the spiro linkage while maintaining control over stereochemistry and functional group compatibility. These methodological advances have positioned spiro[isoquinoline-4,4'-piperidine] derivatives as attractive targets for diversity-oriented synthesis programs and as scaffolds for library generation in pharmaceutical research contexts.
Current Research Landscape
Contemporary research into this compound and related spirocyclic systems reflects the growing recognition of these compounds as privileged scaffolds in medicinal chemistry. Recent synthetic methodologies have focused on developing efficient routes to spirocyclic heterocycles that can accommodate diverse substitution patterns while maintaining the structural integrity of the spiro junction. The period from 2000 to 2023 has witnessed significant advances in the synthetic chemistry of spiro-fused heterocyclic molecules, with particular emphasis on methods that enable rapid access to structurally diverse compound libraries.
Current research trends indicate a strong focus on understanding the conformational properties of spirocyclic systems and their implications for biological activity. Studies have demonstrated that the rigid three-dimensional architecture of spiro compounds can lead to enhanced selectivity and potency compared to their non-spiro counterparts. This has driven renewed interest in exploring the structure-activity relationships of spirocyclic heterocycles across diverse therapeutic areas, including oncology, neuroscience, and infectious disease research.
The current research landscape also encompasses investigations into the physicochemical properties that distinguish spirocyclic compounds from their linear or monocyclic analogs. Studies have shown that the introduction of spiro linkages can significantly alter solubility, permeability, and metabolic stability profiles, making these compounds attractive candidates for pharmaceutical development. The ongoing development of new synthetic methodologies continues to expand the accessible chemical space within the spiro[isoquinoline-4,4'-piperidine] framework, providing researchers with increasingly sophisticated tools for molecular design and optimization.
Propiedades
IUPAC Name |
tert-butyl spiro[1,3-dihydroisoquinoline-4,4'-piperidine]-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-14-6-4-5-7-15(14)18(13-20)8-10-19-11-9-18/h4-7,19H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRPHEQXDLNURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C3(C1)CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678294 | |
| Record name | tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857898-70-5 | |
| Record name | tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Detailed Synthetic Procedure
Synthesis of the Spiro-isoquinoline-piperidine Core
According to a study published in 2020, the synthesis of spiro-isoquinoline-piperidine intermediates involves cyclization under acidic conditions:
- Starting from a precursor compound (referred to as compound 6 in the study), the reaction is conducted in trifluoromethane sulfonic acid (TfOH).
- The mixture is heated to 130 °C for 4 hours to promote cyclization forming the spirocyclic core (compound 7).
- The reaction mixture is then quenched with chilled 50% NaOH, extracted with ethyl acetate, washed with brine, dried, and concentrated.
- The crude product is purified by trituration with hexane, yielding the spiro compound as an off-white solid.
- Yield reported: 58%.
This step establishes the rigid spirocyclic framework essential for the target compound.
Protection with tert-Butyl Carbamate (Boc) Group
The next step involves Boc protection of the nitrogen to yield the final compound:
- Compound 7 is dissolved under nitrogen atmosphere in methanol.
- Boc anhydride (di-tert-butyl dicarbonate) and triethylamine are added to the solution.
- 10% palladium on carbon (Pd/C) catalyst is introduced.
- The mixture is subjected to hydrogenation at 40 psi hydrogen pressure at room temperature for 16 hours.
- After completion, the reaction mixture is filtered through celite, washed with methanol, and concentrated.
- The crude product is triturated with hexane to afford pure tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate.
- This step effectively installs the Boc protecting group while reducing any unsaturation if present.
- Yield details are consistent with high purity product formation.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Spirocyclization | Trifluoromethane sulfonic acid (TfOH) | 130 °C | 4 hours | 58 | Quenched with 50% NaOH, extraction |
| 2 | Boc Protection & Hydrogenation | Boc anhydride, triethylamine, 10% Pd/C, H2 (40 psi) | Room temp | 16 hours | High | Under N2 atmosphere, filtration |
Additional Preparation Notes
- The Boc protection step also serves to reduce any residual unsaturation or reactive intermediates, ensuring stability of the final compound.
- Purification by trituration with hexane is a simple and effective method to isolate the pure product without chromatography.
- The use of trifluoromethane sulfonic acid is critical for efficient spirocyclization due to its strong acidity and ability to promote ring closure.
- Hydrogenation under mild pressure and room temperature conditions avoids harsh conditions that could degrade the spirocyclic structure.
Summary of Research Findings
- The synthetic route is robust, reproducible, and yields a high-purity product suitable for pharmaceutical or chemical research applications.
- The key innovation lies in the use of trifluoromethane sulfonic acid for efficient spirocyclization and the subsequent mild Boc protection under hydrogenation conditions.
- The method avoids chromatographic purification, relying on trituration, which is advantageous for scale-up.
- The compound's stability and solubility profiles allow for versatile formulation options.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 1H-spiro[isoquinoline-4,4’-piperidine]-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Chemistry
tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate serves as an intermediate in the synthesis of complex organic molecules. It is also used as a model compound for studying spirocyclic structures, which are important in the development of new materials and pharmaceuticals.
Biology
Research has indicated potential biological activities , including:
- Antimicrobial Properties: The compound has been investigated for its efficacy against various microbial strains.
- Anticancer Activities: Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
In medicinal chemistry, this compound is explored as a lead compound in drug discovery programs targeting diseases such as cancer and infections. Its unique structure allows for interactions with specific molecular targets like enzymes or receptors, potentially leading to the development of novel therapeutics.
Industry
The compound is utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals. Its unique properties make it a valuable component in formulations that require specific physicochemical characteristics.
Mecanismo De Acción
The mechanism of action of tert-Butyl 1H-spiro[isoquinoline-4,4’-piperidine]-2(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparación Con Compuestos Similares
Structural Similarities and Differences
The compound is compared to analogs based on spirocyclic frameworks, substituent variations, and functional groups. Key examples include:
Notes:
- Hydrochloride salts (e.g., 889139-52-0) improve solubility for synthetic applications .
- Substituents like fluorine (1290627-44-9) or methyl (906369-89-9) alter electronic properties and binding affinities .
- Heterocyclic variations (e.g., benzooxazepine in 693789-34-3) modify ring strain and pharmacological activity .
Implications :
Market Trends :
Stability and Reactivity
- Parent Compound (857898-70-5) : Stable under dry, cool storage conditions; tert-butyl carbamate enhances resistance to hydrolysis .
- Hydrochloride Salt (889139-52-0) : Hygroscopic; requires desiccated storage to prevent decomposition .
- Fluorinated Analog (1290627-44-9) : Enhanced stability due to fluorine’s electronegativity, suitable for prolonged synthetic steps .
Actividad Biológica
tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration combining an isoquinoline and a piperidine ring, which may contribute to its diverse biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 302.42 g/mol. The compound's structure includes a spiro carbon that connects the isoquinoline and piperidine rings, which is critical for its biological interactions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions that can modulate the activity of these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of glycogen synthase kinase-3 (GSK-3), a key regulator in various cellular processes including metabolism and cell survival.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Properties
Research indicates that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Studies have reported IC50 values ranging from 7.8 to 70.2 µM for related compounds against A549 lung cancer cells, suggesting that tert-butyl derivatives may also possess similar activities .
Antimicrobial Effects
The compound's potential antimicrobial properties have been investigated:
- Case Study : One study highlighted that certain analogs exhibited significant inhibition against Enterococcus faecalis with minimum inhibitory concentration (MIC) values around 64 µg/mL .
Comparative Analysis with Similar Compounds
A comparison table illustrates the biological activities of this compound against other spirocyclic compounds.
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| tert-butyl 1H-spiro[isoquinoline] | 7.8 - 70.2 | Anticancer (A549) |
| Analog A | <10 | GSK-3 Inhibition |
| Analog B | 64 | Antimicrobial (E. faecalis) |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of spirocyclic compounds, leading to the identification of novel derivatives with enhanced potency against GSK-3 and other therapeutic targets .
Notable Findings:
- GSK-3 Inhibition : Compounds structurally related to tert-butyl 1H-spiro[isoquinoline] showed IC50 values as low as 2 µM against GSK-3α, indicating significant potential for neurological and metabolic disorders .
- Cytotoxicity : The compound's derivatives were found to reverse multidrug resistance in breast cancer cell lines at concentrations as low as 16 µM .
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., P95 masks) is advised if dust/aerosols form .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks .
- Storage : Store in sealed containers at 2–8°C in dry, fire-safe areas to prevent degradation or combustion .
- Spill Management : Collect spills using non-sparking tools and dispose as hazardous waste to avoid environmental contamination .
Q. What synthetic routes are commonly employed to prepare this spirocyclic compound?
- Methodological Answer :
- Key Steps : Multi-step synthesis involving coupling of piperidine derivatives with isoquinoline precursors, followed by Boc-protection .
- Reagents/Conditions : Use dichloromethane or ethyl acetate as solvents, palladium catalysts for cross-coupling, and controlled temperatures (e.g., reflux) to optimize yield .
- Purification : Column chromatography or recrystallization ensures >95% purity, verified via NMR and mass spectrometry .
Q. How is the compound characterized structurally?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) resolves the spirocyclic structure. Challenges include twinning or low-resolution data, addressed with iterative refinement .
- Spectroscopy : H/C NMR confirms proton environments and carbon frameworks. IR identifies functional groups (e.g., carboxylate C=O stretches) .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be resolved?
- Methodological Answer :
- Assay Standardization : Compare IC values under consistent conditions (e.g., pH, temperature) across studies. Use internal controls (e.g., known kinase inhibitors) to validate enzyme inhibition assays .
- Structural Modifications : Synthesize analogs (e.g., fluorinated or methylated derivatives) to isolate activity contributions from specific functional groups .
- Data Reprodubility : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. biochemical assays) .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, Pd(OAc), or Ni-based catalysts for coupling efficiency. For example, Pd/C in ethanol improves Suzuki-Miyaura reactions .
- Solvent Optimization : Switch from DCM to THF for better solubility of intermediates, reducing side-product formation .
- Process Monitoring : Use in-situ FTIR or HPLC to track reaction progress and adjust stoichiometry dynamically .
Q. How do crystallographic data refinement challenges impact structural interpretation?
- Methodological Answer :
- Twinning/Disorder : Apply SHELXL’s TWIN/BASF commands to model twinned crystals. Use restraints for disordered tert-butyl groups .
- Low-Resolution Data : Employ charge-flipping algorithms (SHELXD) for phase problem resolution. Validate with R and CC metrics .
- Cross-Validation : Compare refined structures with DFT-calculated geometries to confirm bond lengths/angles .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites. Validate with MD simulations (e.g., GROMACS) .
- QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with inhibitory activity .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities, identifying key residues (e.g., hinge-region interactions in Wee1 kinase) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
